molecular formula C39H72O5 B8193055 9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester

9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Cat. No.: B8193055
M. Wt: 621.0 g/mol
InChI Key: DRAWQKGUORNASA-YAFCTCPESA-N
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Description

9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester, also known as glyceryl dioleate, is an organic compound belonging to the class of 1,3-diacylglycerols. This compound is formed by the esterification of glycerol with two molecules of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of glycerol with oleic acid. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of glyceryl dioleate involves large-scale esterification processes. The reaction is typically conducted in continuous reactors with efficient mixing and heat transfer to ensure uniformity and high conversion rates. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Glyceryl dioleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyceryl dioleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl dioleate involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it facilitates the encapsulation and release of active pharmaceutical ingredients by forming stable emulsions or liposomes .

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monooleate: Contains only one oleic acid esterified to glycerol.

    Glyceryl trioleate: Contains three oleic acid molecules esterified to glycerol.

    Glyceryl stearate: Contains stearic acid instead of oleic acid.

Uniqueness

Glyceryl dioleate is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective emulsifier and surfactant, suitable for various applications where other similar compounds may not perform as well .

Properties

IUPAC Name

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-YAFCTCPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-84-7
Record name Glyceryl dioleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025637847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioleic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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